molecular formula C17H15ClFN3O2 B11567032 N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11567032
M. Wt: 347.8 g/mol
InChI Key: QJMOMIHUJVSYQB-RGVLZGJSSA-N
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Description

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of 3-chlorophenylamine with 2-fluorobenzaldehyde under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H15ClFN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2-fluorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15ClFN3O2/c18-13-5-3-6-14(10-13)21-16(23)8-9-17(24)22-20-11-12-4-1-2-7-15(12)19/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

QJMOMIHUJVSYQB-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)F

Origin of Product

United States

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